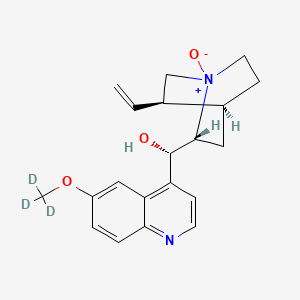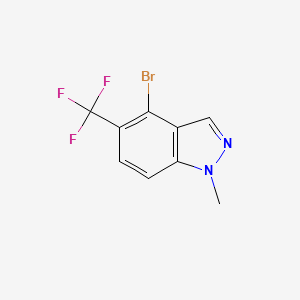
4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole is a heterocyclic compound that features a bromine atom, a methyl group, and a trifluoromethyl group attached to an indazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole typically involves the bromination of 1-methyl-5-(trifluoromethyl)-1H-indazole. This can be achieved using N-bromosuccinimide (NBS) under mild conditions . The reaction proceeds through the formation of a bromonium ion intermediate, which subsequently reacts with the indazole ring to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki or Heck coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.
Industrial Applications: The compound is also used in the synthesis of agrochemicals and other industrially relevant chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems. The bromine atom can participate in halogen bonding, further influencing the compound’s interactions with molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-5-(trifluoromethyl)-1H-indazole: Lacks the bromine atom, which can affect its reactivity and interactions.
4-Bromo-1-methyl-1H-indazole: Does not have the trifluoromethyl group, impacting its electronic properties.
5-Bromo-1-methyl-1H-indazole: The position of the bromine atom is different, leading to variations in chemical behavior.
Uniqueness
4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole is unique due to the presence of both the bromine and trifluoromethyl groups, which confer distinct electronic and steric properties.
Eigenschaften
Molekularformel |
C9H6BrF3N2 |
|---|---|
Molekulargewicht |
279.06 g/mol |
IUPAC-Name |
4-bromo-1-methyl-5-(trifluoromethyl)indazole |
InChI |
InChI=1S/C9H6BrF3N2/c1-15-7-3-2-6(9(11,12)13)8(10)5(7)4-14-15/h2-4H,1H3 |
InChI-Schlüssel |
BZPXDADURQKRQO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=N1)C(=C(C=C2)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


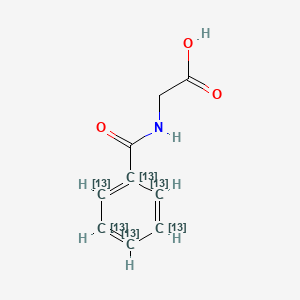
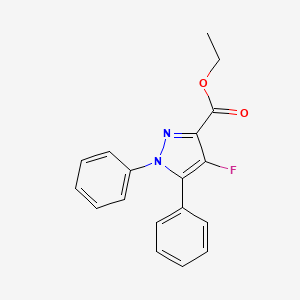
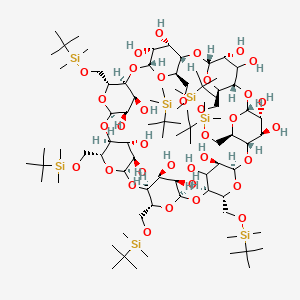
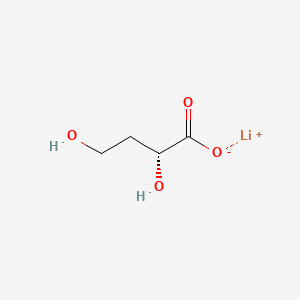
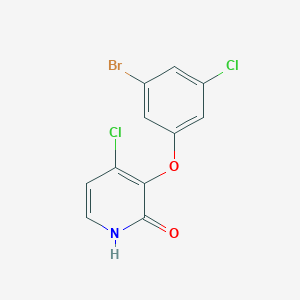
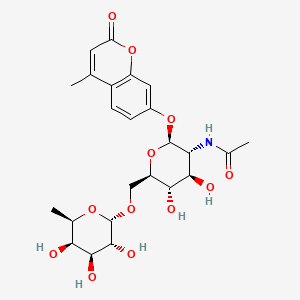
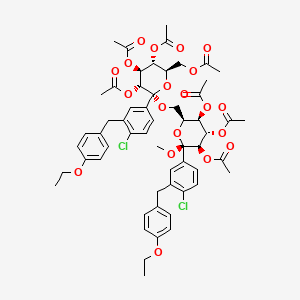
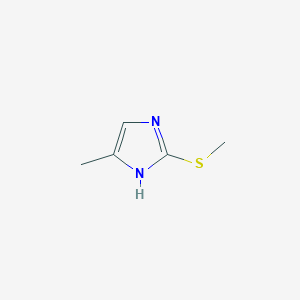
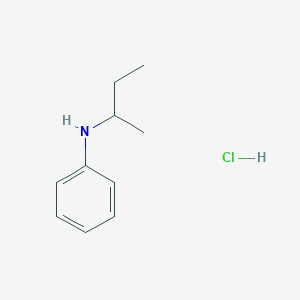
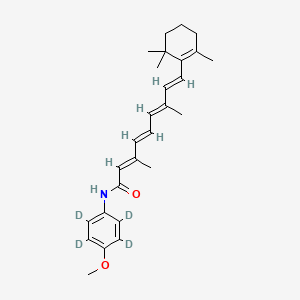
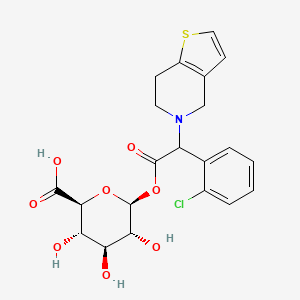
![2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B13844151.png)
